N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide
CAS No.:
Cat. No.: VC14521403
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O2S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide |
| Standard InChI | InChI=1S/C19H15N3O2S/c1-24-17-8-3-2-7-15(17)18(23)20-14-6-4-5-13(11-14)16-12-22-9-10-25-19(22)21-16/h2-12H,1H3,(H,20,23) |
| Standard InChI Key | BPCBHLCQTLAFBG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide features a planar imidazo[2,1-b]thiazole moiety fused to a benzene ring, substituted at the 3-position with a phenyl group bearing a 2-methoxybenzamide side chain . The IUPAC name, N-(3-imidazo[2,1-b] thiazol-6-ylphenyl)-2-methoxybenzamide, reflects this connectivity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃O₂S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 667910-69-2 |
| Topological Polar Surface Area | 87.8 Ų (estimated) |
The compound’s rigidity and aromaticity contribute to its ability to interact with biological targets, particularly sirtuin enzymes .
Structural Analogues and Comparisons
Several analogues exhibit modified pharmacological profiles. For instance:
The addition of methoxy groups enhances solubility and modulates electronic effects, potentially altering binding affinities .
Synthesis and Manufacturing Processes
Transition-Metal-Free Approaches
A scalable route involves reacting 2-mercaptoimidazoles with propargyl tosylates under basic conditions, yielding imidazo[2,1-b]thiazoles via S-propargylation followed by 5-exo-dig cyclization . This method avoids costly transition-metal catalysts and achieves yields up to 92% for related structures . For example:
This pathway’s efficiency stems from the nucleophilic thiolate attacking the propargyl electrophile, followed by ring closure and isomerization .
Ruthenium-Catalyzed C–N Bond Formation
Alternative methods employ Ru(II) catalysts to couple benzamide derivatives with thiazole precursors . For instance, N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methoxybenzamide (C₂₁H₁₇N₂O₂S) was synthesized via Ru-mediated C–H activation, achieving regioselective amidation . While effective, this approach requires stringent anhydrous conditions and elevated temperatures .
Current Research and Future Directions
Ongoing Clinical Investigations
Phase I trials are evaluating its safety in solid tumors (NCT04811294), while preclinical studies explore combinatory regimens with HDAC inhibitors .
Unresolved Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume